2,2':5',2''-Terthiophene
Overview
Description
2,2':5',2''-Terthiophene is a conjugated oligothiophene that has been the subject of various studies due to its interesting electronic and structural properties. It serves as a monomer for polyterthiophenes and has potential applications in conducting polymers and organic electronics.
Synthesis Analysis
The synthesis of derivatives of 2,2':5',2''-terthiophene has been explored in several studies. For instance, a stable cation radical of a dibutyl-diphenyl derivative of terthiophene was synthesized through chemical or electrochemical oxidation, which resulted in X-ray quality single crystals suitable for structural analysis . Another study focused on the solid-state oxidative polymerization of a terthiophene derivative to create polyterthiophenes with varying conductivities and thermal stabilities . Additionally, selective synthetic procedures have been developed for phototoxic terthiophene derivatives with functional substituents, which are important for applications in photodynamic therapy .
Molecular Structure Analysis
The molecular structure of terthiophene derivatives has been extensively studied. X-ray diffraction studies have revealed that the crystal structure of the cation radical of a terthiophene derivative is temperature-dependent, with different space groups observed at different temperatures . The coplanarity of terthiophene and its derivatives has been investigated using UV spectroscopy and X-ray diffractometry, indicating that aromatic and heteroaromatic substituents do not significantly conjugate with the terthiophene backbone . An ab initio conformational study of 2,2':5',2''-terthiophene identified different conformers, providing insights into the flexibility of the molecule .
Chemical Reactions Analysis
The chemical reactivity of terthiophene derivatives has been explored in the context of their potential applications. The synthesis of a supercrowded tetraferrocenylthiophene derivative demonstrated the ability to introduce multiple substituents onto the thiophene ring, which significantly affects the electronic properties of the molecule . The selective synthesis of phototoxic terthiophene derivatives also highlights the versatility of the molecule in undergoing various chemical reactions to yield functionalized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of terthiophene derivatives are crucial for their application in electronic devices. The cation radical of a terthiophene derivative exhibits columnar π-stacks with regular interplanar contact distances, which are important for charge transport . Polyterthiophenes synthesized from terthiophene monomers exhibit conductivities that are influenced by the ratio of oxidant to monomer, as well as good thermal stability and crystallinity . The electrochemical properties of a star-shaped supercrowded terthiophene derivative have been characterized, revealing multiple reversible electron-transfer processes .
Scientific Research Applications
Alkylation and Dendritic Molecules
Research has shown that multiple alkylation reactions of 2,2':5',2''-terthiophene with diarylcarbenium ions result in various alkylated products. This process has been noted for its potential in constructing large molecules with interesting functions or biological activities. The use of extended diarylcarbenium ion pools for alkylation has been explored, yielding dendritic molecules with unique redox behavior due to their significant substituents (Nokami et al., 2013).
Phototoxic Derivatives
Efficient and selective procedures have been developed for preparing phototoxic 2,2':5',2''-terthiophene derivatives. These derivatives feature functional substituents in specific positions and are synthesized through palladium-mediated carbon-carbon bond-forming reactions, highlighting their potential in phototoxic applications (Rossi et al., 1991).
Conformational Studies
Ab initio molecular orbital (MO) studies have been conducted to determine the conformers of 2,2':5',2''-terthiophene. These studies identified different minima corresponding to twisted and straight structures, providing insights into the molecule's conformational dynamics (Ciofalo & Manna, 1996).
Excited States and Intersystem Crossing
Research on the low-lying singlet and triplet valence excited states of 2,2':5',2''-terthiophene has been performed using high-level ab initio computations. This study aids in understanding the molecule's spectroscopic features and nonradiative decay processes, crucial for applications in photosensitive devices (Rubio et al., 2005).
Self-Assembly and Surface Bonding
Investigations into the self-assembly and bonding of 2,2':5',2''-terthiophene-5-methanethiol on gold surfaces have revealed insights into its bonding mechanisms and orientation at the molecular level. This is significant for applications in molecular electronics and sensor technology (Fan et al., 2005).
Electrical Conductivity Correlations
Studies correlating the vibrational spectra of polythiophene with its electrical conductivity have provided valuable insights. This research, analyzing derivatives including 2,2':5',2''-terthiophene, helps in understanding the properties required for high electrical conductivity in polymeric materials (Akimoto et al., 1986).
Future Directions
The future directions of 2,2’:5’,2’'-Terthiophene research could involve its use in a wide range of applications like photovoltaics and polymer light-emitting diodes (LEDs) . It can also be used to form metal-organic based thin films with metals like aluminum, silver, and calcium, which can potentially be used for optoelectronics-based applications .
properties
IUPAC Name |
2,5-dithiophen-2-ylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSFECAJUBPPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99611-76-4 | |
Record name | 2,2′:5′,2′′-Terthiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99611-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2041206 | |
Record name | alpha-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2':5',2''-Terthiophene | |
CAS RN |
1081-34-1 | |
Record name | 2,2′:5′,2′′-Terthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1081-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Terthienyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2':5',2''-Terthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-TERTHIENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P77RAU2RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.